molecular formula C19H19N3O8 B11081387 3-[1,5-Dinitro-8-oxo-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid CAS No. 1087768-88-4

3-[1,5-Dinitro-8-oxo-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid

Cat. No.: B11081387
CAS No.: 1087768-88-4
M. Wt: 417.4 g/mol
InChI Key: VYBMUZYWZUECGK-UHFFFAOYSA-N
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Description

3-[1,5-Dinitro-8-oxo-9-(2-oxo-2-phenylethyl)-3-azabicyclo[331]non-6-en-3-yl]propanoic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 3-[1,5-Dinitro-8-oxo-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of a secondary amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[1,5-Dinitro-8-oxo-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the bicyclic structure can interact with biological macromolecules, affecting their function. The exact pathways involved depend on the specific application and context of use .

Properties

CAS No.

1087768-88-4

Molecular Formula

C19H19N3O8

Molecular Weight

417.4 g/mol

IUPAC Name

3-(1,5-dinitro-8-oxo-9-phenacyl-3-azabicyclo[3.3.1]non-6-en-3-yl)propanoic acid

InChI

InChI=1S/C19H19N3O8/c23-14(13-4-2-1-3-5-13)10-15-18(21(27)28)8-6-16(24)19(15,22(29)30)12-20(11-18)9-7-17(25)26/h1-6,8,15H,7,9-12H2,(H,25,26)

InChI Key

VYBMUZYWZUECGK-UHFFFAOYSA-N

Canonical SMILES

C1C2(C=CC(=O)C(C2CC(=O)C3=CC=CC=C3)(CN1CCC(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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